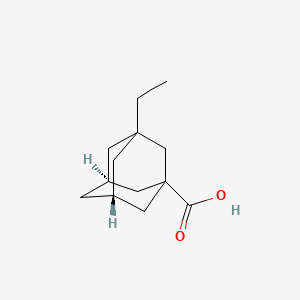

3-Ethyladamantanecarboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H20O2 |

|---|---|

Molecular Weight |

208.30 g/mol |

IUPAC Name |

(5R,7S)-3-ethyladamantane-1-carboxylic acid |

InChI |

InChI=1S/C13H20O2/c1-2-12-4-9-3-10(5-12)7-13(6-9,8-12)11(14)15/h9-10H,2-8H2,1H3,(H,14,15)/t9-,10+,12?,13? |

InChI Key |

ZJBLNYRNJSFPQO-ASZHBFLOSA-N |

Isomeric SMILES |

CCC12C[C@H]3C[C@@H](C1)CC(C3)(C2)C(=O)O |

Canonical SMILES |

CCC12CC3CC(C1)CC(C3)(C2)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Ethyladamantanecarboxylic Acid and Its Analogues

Strategies for the Construction of Adamantane (B196018) Frameworks

The creation of the adamantane core is a foundational step in the synthesis of its derivatives. Methodologies range from building the cage from simpler components to rearranging existing polycyclic structures.

The construction of the adamantane skeleton can be achieved by assembling the tricyclic system from less complex starting materials. nih.gov The first synthesis of a substituted adamantane scaffold was accomplished using acyclic precursors, specifically formaldehyde (B43269) and dimethyl malonate. nih.gov Modern strategies often employ bicyclic precursors, particularly derivatives of bicyclo[3.3.1]nonane, which can be induced to cyclize and form the adamantane core. nih.gov

One effective method involves a cascade of reactions, including aldol, Michael, and Dieckmann condensations. nih.gov For instance, a one-pot reaction of a di-one with an excess of acrylates can produce a densely substituted adamantane core in high yield. nih.gov Another approach utilizes acid-catalyzed cyclization of specifically designed bicyclic compounds. nih.gov For example, a bicyclic enol ether can undergo an acid-promoted cyclization to form the adamantane product. nih.gov The Diels-Alder reaction also provides a route to tricyclic systems that can serve as precursors to adamantane derivatives. youtube.com

| Precursor Type | Key Reactions | Description | Reference |

|---|---|---|---|

| Acyclic | Condensation Reactions | The first synthesis involved the reaction of formaldehyde and dimethyl malonate to build the adamantane core from simple acyclic units. | nih.gov |

| Bicyclic | Cascade Reactions (Aldol, Michael, Dieckmann) | A one-pot reaction of a di-one with acrylates and triethylamine (B128534) can proceed through a cascade sequence to afford highly substituted adamantane products in good yields. | nih.gov |

| Bicyclic | Acid-Catalyzed Cyclization | Bicyclic precursors, such as derivatives of bicyclo[3.3.1]nonane, can be cyclized under acidic conditions to close the third ring and form the adamantane scaffold. | nih.gov |

Rearrangements of related polycyclic frameworks provide an alternative route to the adamantane cage. Ring expansion reactions of noradamantane homologues can be used to construct the adamantane skeleton. nih.gov Conversely, ring contraction offers a powerful method for accessing noradamantane derivatives from more readily available adamantane precursors. rsc.orgnih.gov

A notable example is the triflic acid-promoted cascade reaction of adamantane-based cyclic carbamates. nih.govrsc.org This process involves the decarboxylation of the carbamate (B1207046) followed by a nucleophilic 1,2-alkyl shift, which results in the contraction of the adamantane framework to form a noradamantane iminium salt. nih.govrsc.org This transformation is analogous to rearrangements like the Wagner–Meerwein and Demjanov–Tiffeneau reactions and provides access to noradamantane derivatives that can be further functionalized. rsc.orgresearchgate.net The reaction can be initiated under both acidic and basic conditions, proceeding through imine intermediates. rsc.orgnih.gov

Functionalization and Derivatization of Adamantane Carboxylic Acids

Once the adamantane core is established, the introduction and modification of functional groups, particularly the carboxylic acid moiety, are critical.

The adamantane cage possesses two types of C-H bonds: secondary (CH₂) and tertiary (CH). The tertiary bridgehead positions are significantly more reactive towards many functionalization reactions. cuni.cznih.gov This inherent reactivity allows for regioselective substitution at these sites. For instance, oxidative functionalization reactions and radical C-H activation processes preferentially occur at the more electron-rich tertiary positions. cuni.cznih.gov This selectivity is attributed to the stabilization of the resulting carbocation or radical intermediate at the bridgehead carbon. cuni.czresearchgate.net While methods for functionalizing the secondary positions exist, they are less common due to the higher reactivity of the tertiary sites. cuni.cz

The direct introduction of a carboxylic acid group onto the adamantane skeleton is most commonly achieved via the Koch-Haaf reaction. orgsyn.orgacs.org This method allows for the carboxylation of saturated hydrocarbons that have a tertiary hydrogen. orgsyn.org The reaction typically involves treating adamantane or a suitable precursor with formic acid in the presence of a strong acid like sulfuric acid. orgsyn.org Precursors such as 1-adamantanol (B105290) or 1-bromoadamantane (B121549) can also be carboxylated under these conditions. orgsyn.org The reaction proceeds through the formation of a stable 1-adamantyl cation, which is then trapped by carbon monoxide (generated in situ from formic acid) to form an acylium cation, which upon hydrolysis yields the carboxylic acid. acs.org

This methodology can be extended to produce dicarboxylic acids. For example, 1-adamantanecarboxylic acid can be converted to 1,3-adamantanedicarboxylic acid in a one-pot reaction using formic acid in a mixture of nitric and sulfuric acids. jlu.edu.cnchemicalbook.comchemicalbook.comasianpubs.org A related transformation is the formylation of adamantane, which can be mediated by gallium(III) chloride (GaCl₃) under an atmosphere of carbon monoxide to yield 1-adamantanecarboxaldehyde. acs.org

| Starting Material | Reagents | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Adamantane | HCOOH, t-BuOH, H₂SO₄ | 1-Adamantanecarboxylic acid | Koch-Haaf Carboxylation | orgsyn.org |

| 1-Adamantanol | HCOOH, H₂SO₄ | 1-Adamantanecarboxylic acid | Koch-Haaf Carboxylation | orgsyn.org |

| 1-Adamantanecarboxylic acid | HCOOH, HNO₃, H₂SO₄ | 1,3-Adamantanedicarboxylic acid | Koch-Haaf Carboxylation | chemicalbook.comasianpubs.org |

| Adamantane | CO, GaCl₃ | 1-Adamantanecarboxaldehyde | Formylation | acs.org |

Adamantanecarboxylic acids are versatile starting materials for a variety of derivatives, which are typically synthesized through standard organic transformations.

Acid Halides : Adamantanecarboxylic acids can be converted to their corresponding acyl chlorides by reaction with thionyl chloride. nih.govacs.org For example, reacting 3-hydroxyadamantane-1-carboxylic acid with thionyl chloride yields 1,3-dichloro adamantane through a process involving chlorination and decarbonylation. acs.org These acid halides are reactive intermediates for the synthesis of other derivatives like esters and amides. researchgate.net

Esters : Esters of adamantanecarboxylic acid are readily prepared by reacting the acid or its acyl chloride with an alcohol. researchgate.netchemicalbook.com A mixture of adamantane-1-carboxylic acid and an alcohol in the presence of a strong acid catalyst like sulfuric acid yields the corresponding ester. chemicalbook.com Microwave irradiation can be used to accelerate this process. chemicalbook.com Alternatively, the reaction of 1-adamantanecarbonyl chloride with various alcohols and phenols produces esters. researchgate.net

Amides : The synthesis of adamantane-based amides can be achieved through several routes. One common method is the reaction of 1-adamantanecarbonyl chloride with primary or secondary amines. researchgate.netresearchgate.net Amides can also be formed directly from the carboxylic acid by coupling with an amine using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl). nih.gov Another approach involves the N-adamantylation of existing amides with reagents like 1-haloadamantanes or 1-adamantanol in the presence of a catalyst. researchgate.net Manganese compounds have been shown to catalyze the reaction between 1-bromoadamantane and carboxylic acid amides. researchgate.net

Anhydrides : Acid anhydrides can be synthesized by reacting an acid chloride with a carboxylic acid. libretexts.org While specific examples for 3-ethyladamantanecarboxylic acid are not detailed, the general principle applies. The resulting anhydride (B1165640) can then serve as an acylating agent for synthesizing esters and amides. libretexts.org

| Derivative | Synthetic Method | Reagents | Reference |

|---|---|---|---|

| Acid Chloride | Reaction with Thionyl Chloride | Adamantanecarboxylic acid, SOCl₂ | nih.govacs.org |

| Ester | Fischer Esterification | Adamantanecarboxylic acid, Alcohol, H₂SO₄ | chemicalbook.com |

| Ester | From Acyl Chloride | Adamantanecarbonyl chloride, Alcohol/Phenol | researchgate.net |

| Amide | From Acyl Chloride | Adamantanecarbonyl chloride, Amine | researchgate.netresearchgate.net |

| Amide | Direct Amidation | Adamantanecarboxylic acid, Amine, Coupling Agent (e.g., EDC) | nih.gov |

| Amide | N-Adamantylation of Amides | 1-Bromoadamantane, Carboxamide, Mn catalyst | researchgate.net |

| Anhydride | From Acyl Chloride | Acid chloride, Carboxylic acid | libretexts.org |

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of chirality into the adamantane framework presents a significant synthetic challenge due to the molecule's inherent symmetry and the difficulty in functionalizing its non-bridgehead positions selectively. While the direct stereoselective synthesis of this compound derivatives is a highly specialized area with limited specific literature, general strategies for creating chiral adamantanes can provide a conceptual basis for potential synthetic routes.

The synthesis of chiral 1,2-disubstituted adamantane derivatives is a notable area of research, as these compounds are inherently chiral. nih.govmdpi.com These syntheses often rely on the construction of the adamantane skeleton from chiral precursors or through the resolution of racemic mixtures. nih.govmdpi.com One approach involves the use of asymmetric reactions to create enantiomerically pure starting materials that are then cyclized to form the adamantane core, preserving the stereochemistry. nih.gov For instance, enantiomerically pure ketoolefins have been successfully cyclized using titanium(IV) chloride to yield enantiomerically pure 1,2-disubstituted adamantane products. nih.gov

Another strategy involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of a reaction on a pre-existing adamantane scaffold. Although not specifically reported for this compound, this approach has been applied to the synthesis of other chiral adamantane derivatives. rsc.org The development of new catalytic systems that can effectively differentiate between the prochiral faces or positions of an adamantane precursor is an active area of investigation.

The synthesis of enantiomerically pure adamantane derivatives often involves multi-step sequences. youtube.com For example, the internal cyclization of a molecule containing a chiral center can lead to the formation of a chiral adamantane derivative. youtube.com The challenge in applying these methods to this compound lies in the precise introduction of both the ethyl and carboxylic acid groups at the desired positions with defined stereochemistry.

Future research in this area may focus on the development of novel catalytic C-H functionalization reactions that can directly introduce substituents onto the adamantane core in a stereocontrolled manner. Such advancements would provide more efficient and atom-economical routes to chiral this compound and its derivatives.

Table 1: General Strategies for Stereoselective Synthesis of Adamantane Derivatives

| Strategy | Description | Potential Applicability to this compound |

| From Chiral Precursors | Construction of the adamantane framework from enantiomerically pure starting materials. nih.govmdpi.com | A multi-step synthesis could be envisioned where a chiral building block containing the ethyl group is used to construct the adamantane skeleton, followed by introduction of the carboxylic acid group. |

| Chiral Auxiliaries/Catalysts | Use of chiral auxiliaries or catalysts to induce stereoselectivity in a reaction on an adamantane substrate. rsc.org | A prochiral adamantane precursor could potentially be functionalized with an ethyl group using a chiral catalyst, followed by carboxylation. |

| Resolution of Racemates | Separation of a racemic mixture of this compound or a precursor into its constituent enantiomers. | This is a classical approach but can be less efficient than asymmetric synthesis. |

| Enzymatic Reactions | Utilization of enzymes to perform stereoselective transformations on an adamantane substrate. | Biocatalysis could offer a highly selective method for introducing chirality, for example, through enantioselective hydrolysis of a diester precursor. |

Palladium-Catalyzed Decarboxylative Coupling Reactions Involving Adamantane Carboxylic Acids

Palladium-catalyzed decarboxylative coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, using carboxylic acids as readily available and stable starting materials. These reactions are particularly attractive as they often proceed under relatively mild conditions and can tolerate a wide range of functional groups. While specific examples involving this compound are not extensively documented, the principles of these reactions are applicable to adamantane carboxylic acids in general, which can serve as bulky, sterically demanding substrates.

The general mechanism of a palladium-catalyzed decarboxylative coupling involves the oxidative addition of a palladium(0) species to a coupling partner (e.g., an aryl halide), followed by coordination of the carboxylate, decarboxylation to form a palladium-alkyl or -aryl intermediate, and finally reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Several types of decarboxylative coupling reactions could be envisioned for adamantane carboxylic acids:

Decarboxylative Cross-Coupling: Adamantane carboxylic acids could be coupled with various partners such as aryl halides, vinyl halides, or other electrophiles. For instance, a palladium-catalyzed decarboxylative coupling of an adamantane carboxylic acid with an aryl halide would lead to the formation of an aryl-adamantane derivative. The efficiency of such reactions can be influenced by the choice of palladium catalyst, ligands, base, and solvent. rsc.org

Decarboxylative Heck-Type Reactions: Activated aliphatic carboxylic acids can undergo a palladium-catalyzed decarboxylative coupling with olefins in a Heck-type reaction. nih.gov This methodology could potentially be applied to couple adamantane carboxylic acids with various styrenes or other alkenes.

Decarboxylative Allylation: The reaction of adamantane carboxylic acids with allylic electrophiles in the presence of a palladium catalyst would result in the formation of allylated adamantane derivatives.

The bulky nature of the adamantane group can present challenges in these coupling reactions due to steric hindrance, which can affect the rates of oxidative addition, transmetalation, or reductive elimination. Therefore, the selection of appropriate ligands for the palladium catalyst is crucial to facilitate the reaction and achieve good yields. Bulky, electron-rich phosphine (B1218219) ligands are often employed in such transformations to promote the desired catalytic cycle.

Table 2: Potential Palladium-Catalyzed Decarboxylative Coupling Reactions for Adamantane Carboxylic Acids

| Reaction Type | Coupling Partner | Potential Product | Key Considerations |

| Decarboxylative Cross-Coupling | Aryl Halides | Aryl-adamantanes | Catalyst and ligand selection are critical to overcome steric hindrance. rsc.org |

| Decarboxylative Heck-Type Coupling | Alkenes | Alkenyl-adamantanes | Requires activation of the carboxylic acid, for example, as an N-hydroxyphthalimide ester. nih.gov |

| Decarboxylative Allylation | Allylic Electrophiles | Allyl-adamantanes | The regioselectivity of the allylic partner can be a factor. |

| Decarboxylative Sonogashira Coupling | Alkynyl Halides | Alkynyl-adamantanes | Typically requires a copper co-catalyst, but copper-free conditions have been developed. |

Further research into the application of these modern catalytic methods to adamantane carboxylic acids will undoubtedly open up new avenues for the synthesis of complex and functionally diverse adamantane-containing molecules.

Research on Medicinal Chemistry Applications of 3 Ethyladamantanecarboxylic Acid Scaffolds

Role of Adamantane (B196018) Rigidity and Three-Dimensional Structure in Molecular Design

The adamantane core, a perfectly rigid and stress-free hydrocarbon, provides a defined and predictable three-dimensional geometry for the attachment of pharmacophoric groups. nih.govwikipedia.orgyoutube.com This rigidity is a key advantage in molecular design, as it reduces the conformational flexibility of a drug candidate, which can lead to a more precise interaction with its biological target. researchgate.net The fixed orientation of substituents on the adamantane scaffold allows for the creation of multivalent ligands with a well-defined tripodal geometry, enhancing binding affinity and specificity for cell surface epitopes. nih.gov

The carbon skeleton of adamantane is superimposable on a diamond lattice, contributing to its exceptional stability. wikipedia.orgyoutube.com This inherent stability can protect adjacent functional groups from metabolic degradation, a crucial factor in drug design. nih.gov The defined spatial arrangement of atoms in the adamantane molecule, with C-C bond lengths of 1.54 Å, is nearly identical to that of a diamond. wikipedia.org This structural integrity allows adamantane to serve as a robust anchor or carrier for various functional groups. nih.govpensoft.net

Modulation of Molecular Properties for Drug Discovery (e.g., Lipophilicity, Metabolic Stability)

The incorporation of an adamantane moiety, such as in 3-ethyladamantanecarboxylic acid, significantly influences the physicochemical properties of a molecule, which is a critical aspect of drug discovery.

Lipophilicity: Adamantane is highly lipophilic, a property often referred to as a "lipophilic bullet". researchgate.netnih.gov This characteristic enhances a drug's ability to cross biological membranes, a desirable trait for oral absorption and distribution within the body. researchgate.net The addition of an adamantyl group can increase the partition coefficient (logP value) of a molecule by approximately 3.1 log units. researchgate.net This increased lipophilicity can be strategically utilized to improve the pharmacokinetic profile of a drug candidate. mdpi.com

Metabolic Stability: A significant challenge in drug development is ensuring that a compound remains in the body long enough to exert its therapeutic effect before being metabolized and eliminated. uj.edu.pl The rigid adamantane cage can shield nearby functional groups from enzymatic degradation by metabolic enzymes, such as cytochrome P450s. nih.gov This steric hindrance enhances the metabolic stability of the drug, leading to a longer half-life and improved bioavailability. nih.gov However, the high lipophilicity of adamantane can sometimes make it susceptible to oxidation. researchgate.net To address this, medicinal chemists have explored strategies such as introducing hydrophilic groups into the adamantane core or replacing it with more polar groups. researchgate.net

Rational Design of this compound Derivatives for Bioactive Compounds

The this compound scaffold provides a versatile platform for the rational design of new bioactive compounds. The carboxylic acid group at the 3-position offers a convenient handle for further chemical modifications, allowing for the attachment of various pharmacophores through ester or amide linkages. The ethyl group at the same bridgehead position can further modulate the lipophilicity and steric bulk of the molecule.

This rational design approach has been employed to develop a wide range of biologically active molecules, including antiviral agents, hypoglycemics, and antitumor compounds. mdpi.com By strategically combining the adamantane core with known pharmacophores, researchers can create novel derivatives with improved pharmacological profiles. mdpi.com For instance, adamantane derivatives have been synthesized to act as inhibitors of various enzymes, demonstrating the utility of this scaffold in orienting functional groups for optimal interaction with a target's active site. nih.gov

Investigations into Enzyme Inhibition by Adamantane-Based Pharmacophores

The adamantane scaffold has proven to be a valuable component in the design of enzyme inhibitors. nih.gov Its bulky and rigid nature allows it to effectively occupy and block the active sites of various enzymes.

Adamantane-based compounds have been successfully developed as inhibitors for a range of enzymes, including:

Dipeptidyl peptidase-IV (DPP-IV): Vildagliptin and saxagliptin, which are used in the management of diabetes, feature an adamantane-like moiety. nih.gov

Soluble epoxide hydrolase (sEH): Adamantane-containing ureas have shown potent inhibition of sEH, an enzyme implicated in inflammation. researchgate.net

Tyrosyl-DNA phosphodiesterase 1 (Tdp1): Adamantane derivatives linked to monoterpenoids have exhibited significant inhibitory activity against Tdp1, a DNA repair enzyme and a promising target for anticancer therapy. nih.govresearchgate.net

Cholinesterases: Adamantyl-based derivatives have been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. mdpi.com

Topoisomerase I and DNA polymerase: Plukenetione A, a natural product containing an adamantane framework, has been found to inhibit these enzymes. mdpi.com

The inhibitory activity of these compounds is often attributed to the ability of the adamantane group to fit into hydrophobic pockets within the enzyme's active site, leading to potent and selective inhibition.

Exploration in Targeted Drug Delivery Systems Utilizing Adamantane Motifs

The unique properties of the adamantane cage have made it an attractive component for the development of targeted drug delivery systems. mdpi.compensoft.netnih.gov Its lipophilicity allows it to act as a molecular anchor, facilitating the incorporation of drug molecules into lipid-based delivery vehicles like liposomes. pensoft.netmdpi.com

Adamantane's ability to form strong host-guest interactions with cyclodextrins is another key feature exploited in drug delivery. nih.govmdpi.com This non-covalent interaction can be used to encapsulate drugs, improving their solubility and stability. mdpi.com

Furthermore, adamantane-based scaffolds can be functionalized with targeting ligands, such as carbohydrates, to direct the drug delivery system to specific cells or tissues. mdpi.com This targeted approach can enhance the therapeutic efficacy of a drug while minimizing off-target side effects. pensoft.net The adamantyl moiety can be incorporated into various carrier systems, including:

Liposomes: Adamantane derivatives can be anchored in the lipid bilayer of liposomes, creating a versatile platform for targeted drug delivery. mdpi.compensoft.netnih.gov

Cyclodextrins: The formation of inclusion complexes with cyclodextrins can improve the solubility and delivery of adamantane-containing drugs. nih.govmdpi.com

Dendrimers: Adamantane can serve as a building block for the construction of dendrimers, which are highly branched macromolecules used as drug carriers. pensoft.netmdpi.comnih.gov

These innovative delivery systems hold great promise for improving the therapeutic outcomes of a wide range of drugs. nih.gov

Applications of 3 Ethyladamantanecarboxylic Acid in Advanced Materials Science and Nanotechnology

Integration of Adamantane (B196018) Carboxylic Acids in Polymer Synthesis

Adamantane carboxylic acids are utilized as robust molecular platforms for the creation of novel polymers, particularly coordination polymers. The adamantane cage acts as a rigid spacer or "tecton," while the carboxylate group functions as a ligand that coordinates with metal ions. This combination allows for the self-assembly of highly ordered one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) frameworks. nih.govrsc.orgresearchgate.net

Researchers have successfully synthesized coordination polymers by reacting adamantane derivatives bearing carboxylate groups with various metal ions, including manganese (Mn), cobalt (Co), and cadmium (Cd). researchgate.net In some structures, two metal ions are bridged by four carboxylate groups from the adamantane ligands, forming a "paddle-wheel" motif, which is a common structural unit in these types of polymers. researchgate.net

Furthermore, bifunctional adamantane ligands, which contain both a carboxylic acid and another coordinating group like an azole (e.g., triazole or tetrazole), have been developed. mdpi.com These angle-shaped building blocks offer more complex coordination possibilities, leading to the formation of intricate polymer architectures. mdpi.comresearchgate.net The predictable geometry of the adamantane core provides a high degree of control over the final structure of the polymer, making these compounds highly attractive for designing materials with specific network topologies. researchgate.netrsc.org

Development of Optoelectronic Materials Utilizing Adamantane Architectures

The inherent thermal stability and well-defined structure of adamantane make it a compelling component for materials used in optoelectronic devices, such as Organic Field-Effect Transistors (OFETs) and Organic Solar Cells (OSCs). acs.orgacs.org While not a direct application of the carboxylic acid, derivatives that incorporate the adamantane cage have shown significant promise.

A notable example is a fullerene derivative, researchgate.netresearchgate.net-phenyl-C61-butyric acid 1-adamantane methyl ester (PC61BAd), which has been designed and synthesized for use in organic electronics. acs.orgacs.orgfigshare.com When this adamantane-containing material was used as the acceptor in an organic solar cell with the polymer P3HT, the resulting device demonstrated enhanced thermal stability compared to the conventional fullerene derivative, PC61BM. acs.orgacs.org After being heated at 150°C for 20 hours, the device with the adamantane derivative retained 80% of its initial power conversion efficiency, whereas the standard device's performance dropped to just 42% of its initial value. acs.org

In OFETs, the PC61BAd material exhibited good performance, with an electron mobility suitable for logic device applications. acs.orgacs.org Additionally, 1-Adamantanecarboxylic acid has been used as an additive in polycondensation reactions to produce conjugated polymers, which are fundamental materials for optoelectronics. sigmaaldrich.com

| Device Type | Parameter | Value | Reference |

|---|---|---|---|

| Organic Field-Effect Transistor (OFET) | Electron Mobility (μe) | 0.01 cm²/V·s | acs.orgacs.orgfigshare.com |

| On/Off Ratio (Ion/Ioff) | 4.9 x 10⁶ | acs.orgacs.orgfigshare.com | |

| Organic Solar Cell (OSC) | Power Conversion Efficiency (PCE) | 3.31% | acs.orgacs.org |

| Open-Circuit Voltage (Voc) | 0.68 V | acs.org | |

| Fill Factor (FF) | 66.6% | acs.org |

Role as Stabilizers and Additives in Nanoparticle Synthesis and Self-Assembly

Adamantane carboxylic acids play a crucial role as both stabilizers in the direct synthesis of nanoparticles and as key components in the self-assembly of nanostructures. 1-Adamantanecarboxylic acid has been explicitly identified as a stabilizer for synthesizing monodisperse, highly crystalline metallic nanoparticles, including cobalt-platinum (CoPt3) and porous platinum nanoparticles. sigmaaldrich.comcymitquimica.com The bulky adamantane group likely provides steric hindrance, preventing the nanoparticles from aggregating, while the carboxylate group chemically binds to the nanoparticle surface.

Beyond direct synthesis, the adamantane moiety is a powerful tool in supramolecular chemistry for driving the self-assembly of nanoparticles. nih.gov This is most prominently demonstrated through its strong and highly specific non-covalent interaction with cyclodextrins (CDs). nih.gov The adamantane group fits perfectly into the hydrophobic cavity of β-cyclodextrin, acting as a "guest" to the cyclodextrin "host." nih.gov This interaction is characterized by a high association constant of 10³–10⁵ M⁻¹, forming a stable host-guest complex. nih.gov

This principle has been used to create self-assembled supramolecular nanoparticles. For instance, two different types of polymers—one functionalized with adamantane groups and the other with β-cyclodextrin—can spontaneously assemble in solution to form nanoparticles with an average diameter of around 35 nm. nih.gov This bottom-up approach allows for the creation of complex nanocarriers for applications such as targeted drug delivery. nih.govmdpi.com

Research into Nonlinear Optical Properties of Adamantane-Type Clusters

Adamantane-based molecular clusters are a subject of intense research for their strong nonlinear optical (NLO) properties. nih.gov These materials can interact with intense light, such as that from a laser, to produce light of a different frequency. researchgate.net A particularly studied phenomenon is second-harmonic generation (SHG), where two photons of the same frequency are combined to generate a new photon with double the frequency (and half the wavelength). nih.govwikipedia.org This process can convert invisible infrared laser light into visible light. nih.gov

Theoretical studies based on first principles have been used to predict and analyze the SHG properties of adamantane-based tetraphenyl clusters. nih.gov Research has shown that the NLO response originates from electronic transitions that are localized on the organic substituents attached to the adamantane cage, rather than the cage itself. nih.gov However, the adamantane core plays a crucial structural role, and modifications to the cluster can be used to tune the NLO properties. For example, substituting the carbon atoms that link the phenyl groups to the adamantane core with other tetrel elements (silicon, germanium, tin) systematically increases the intensity of the SHG signal. nih.gov Some functionalized adamantane clusters have also been investigated as potential white-light emitters. acs.org This research opens pathways for designing new materials for applications in optical technologies. nih.gov

| Substituting Atom (R) | Relative SHG Intensity Trend | Reference |

|---|---|---|

| Carbon (C) | Base Intensity | nih.gov |

| Silicon (Si) | Higher than C | nih.gov |

| Germanium (Ge) | Higher than Si | nih.gov |

| Tin (Sn) | Highest Intensity | nih.gov |

Environmental Research and Biotransformation Studies of 3 Ethyladamantanecarboxylic Acid

Occurrence and Significance of 3-Ethyladamantanecarboxylic Acid as a Diamondoid Naphthenic Acid in Environmental Contexts

This compound is a member of the diamondoid naphthenic acids (NAs), a subclass of the broader group of naphthenic acids found as dissolved organic compounds in petroleum deposits and associated waters. Naphthenic acids are a complex mixture of cycloaliphatic and, to a lesser extent, aromatic carboxylic acids that are naturally present in crude oils, particularly in heavy crude oil and bitumen. nih.govut.ac.ir Their presence is a significant concern in the oil sands industry, as they are released into process water during bitumen extraction, forming what is known as oil sands process-affected water (OSPW). nih.govresearchgate.net

The significance of this compound and other diamondoid NAs in environmental contexts stems from their high resistance to degradation. nih.gov The structure of diamondoids—cagelike saturated hydrocarbons—imparts significant chemical stability. This structural complexity, characterized by multiple rings and tertiary carbon centers, makes them particularly recalcitrant compared to simpler linear or single-ring naphthenic acids. nih.govnih.gov Consequently, these persistent compounds tend to accumulate in aged OSPW and receiving environments. nih.gov

Studies have identified tricyclic diamondoid acids, such as isomers of adamantanecarboxylic acid, as components of the NA mixture in OSPW. researchgate.netnih.gov Research has specifically targeted this compound for biotransformation studies due to its environmental relevance and chronic toxicity. researchgate.net The identification of individual, structurally complex NAs like this compound is crucial, as toxicity is often structure-specific, and understanding these compounds helps to focus remediation strategies. researchgate.netnih.gov

Microbial Biodegradation Pathways of this compound

The microbial breakdown of persistent organic pollutants is a key area of environmental research. For complex molecules like this compound, this process is challenging and often requires specialized microorganisms capable of initiating the degradation cascade.

Microbial communities indigenous to OSPW and other NA-contaminated environments are considered the most likely to contain organisms capable of degrading these compounds. nih.gov Research has successfully isolated several microbial genera from such environments, with the genus Pseudomonas being frequently detected and showing a notable ability to degrade NAs. nih.govresearchgate.net Enrichment cultures dominated by Pseudomonas species, particularly P. stutzeri, have demonstrated the ability to degrade diamondoid carboxylic acids like adamantane-1-carboxylic acid, a closely related compound. nih.gov Furthermore, Pseudomonas fluorescens has been shown to effectively degrade other model NAs and is used in studies of NA remediation. nih.govgrafiati.com

The fungus Trichoderma harzianum is another microorganism with significant potential for bioremediation. While direct studies on its degradation of this compound are not prominent, its metabolic versatility is well-documented. T. harzianum has been shown to biodegrade other highly recalcitrant and toxic compounds, such as the fungicide pentachlorophenol (B1679276) and the industrial chemical cyanide. researchgate.netmdpi.com The fungus possesses a robust enzymatic system, including ligninolytic enzymes, which are capable of breaking down complex aromatic and polymeric structures, suggesting its potential applicability for degrading complex molecules like diamondoid NAs. frontiersin.org

Table 1: Microorganisms Involved in the Biodegradation of Naphthenic Acids and Other Complex Pollutants

| Microorganism | Pollutant(s) Degraded | Reference |

|---|---|---|

| Pseudomonas sp. | Naphthenic Acids (including diamondoids) | nih.govnih.gov |

| Pseudomonas fluorescens | Model Naphthenic Acids | nih.govgrafiati.com |

| Pseudomonas putida | Model Naphthenic Acids | nih.govresearchgate.net |

The elucidation of metabolic pathways is critical to understanding the complete biodegradation of a compound. For adamantane-containing molecules, hydroxylation is a primary metabolic pathway. nih.gov The initial step in the aerobic biotransformation of diamondoid carboxylic acids like this compound is believed to involve an oxidation reaction.

While specific studies detailing the complete pathway for this compound are limited, the metabolism of similar adamantyl-based compounds provides strong evidence for the formation of hydroxylated intermediates. For instance, the metabolism of the CB2 agonist AM9338, which contains an adamantyl group, results in mono- and di-hydroxylated metabolites on the adamantane (B196018) ring. nih.gov This suggests that a likely initial metabolite in the degradation of this compound is a hydroxylated form, such as 3-ethyladamantane-2-ol . This occurs when a hydroxyl group is added to the adamantane cage structure.

Further oxidation can lead to the formation of diacid compounds. Studies on OSPW have identified diamondoid diacids, such as adamantane-1,3-dicarboxylic acid, which are believed to be late-stage products of biodegradation processes. researchgate.net These diacids have significantly increased polarity compared to the parent monoacid compounds, which affects their environmental fate. researchgate.net

Table 2: Potential Biotransformation Metabolites of Adamantane-based Carboxylic Acids

| Metabolite Type | Example Compound | Likely Position in Pathway | Reference |

|---|---|---|---|

| Monohydroxylated Adamantane | 3-ethyladamantane-2-ol | Early-stage intermediate | nih.gov |

| Dihydroxylated Adamantane | Dihydroxy adamantyl metabolite | Mid-stage intermediate | nih.gov |

The kinetics of biodegradation for naphthenic acids are highly dependent on their chemical structure. nih.gov Compounds with greater structural complexity, such as the multi-ringed diamondoid NAs, are more recalcitrant and exhibit slower degradation rates than simpler NAs. nih.gov

Aerobic conditions are generally more favorable for the degradation of recalcitrant NAs. Studies have shown that significant degradation of a diamondoid NA was not observed under anoxic (oxygen-free) conditions, indicating that aerobic degradation pathways are likely necessary. nih.gov

Implications for Environmental Remediation Strategies for Complex Organic Pollutants

Research into the biodegradation of this compound and other diamondoid NAs has significant implications for developing effective environmental remediation strategies for OSPW and other contaminated sites. nih.gov Understanding the specific microbial strains and metabolic pathways is essential for moving beyond passive monitoring to active bioremediation. nih.govresearchgate.net

One key implication is the potential for bioaugmentation, where specific, highly effective microbial strains like Pseudomonas species could be introduced into a contaminated environment to enhance the degradation of recalcitrant compounds. researchgate.net For this to be successful, the environmental conditions must be optimized to support the activity of these microorganisms, particularly by ensuring sufficient oxygen supply for aerobic degradation pathways. nih.gov

Advanced Analytical and Computational Methodologies for 3 Ethyladamantanecarboxylic Acid Research

Spectroscopic Characterization Techniques for Structural Elucidation

The unambiguous determination of the chemical structure of 3-Ethyladamantanecarboxylic acid and its related compounds, including any potential degradation products, relies heavily on spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to confirm the chemical structure of adamantane (B196018) derivatives. mdpi.com

¹H NMR spectra of adamantane-containing molecules typically show characteristic signals for the adamantane cage protons. For instance, in related adamantane isothiourea derivatives, the 15 protons of the adamantane cage appear as distinct signals: a multiplet around δ 1.52–1.68 ppm (6H) and two singlets near δ 1.98 ppm (6H) and δ 2.05–2.12 ppm (3H). nih.gov The ethyl and carboxylic acid groups of this compound would produce their own characteristic resonances.

¹³C NMR provides further structural confirmation. The adamantane cage carbons in derivatives typically show four characteristic peaks. nih.gov For example, in some adamantane derivatives, these signals appear at δ 29.51, 36.25, 41.79, and 53.65 ppm. nih.gov

Mass Spectrometry (MS) is crucial for determining the molecular weight and fragmentation patterns, which aids in structural elucidation. When coupled with degradation studies (e.g., forced hydrolysis or oxidation), MS, particularly high-resolution mass spectrometry (HRMS), is vital for identifying byproducts. nih.gov In studies of other complex molecules, a combination of MS and NMR has been effectively used to characterize degradation products formed under various stress conditions like acid or base hydrolysis. nih.govnih.gov This approach allows for the unambiguous identification of novel structures that may arise, such as those resulting from cleavage or rearrangement of the parent molecule. nih.gov

Chromatographic Methods for Separation and Quantification in Complex Mixtures

Analyzing this compound, especially in biological or environmental samples, requires powerful separation techniques to isolate it from a multitude of other components. Gas Chromatography (GC) and Liquid Chromatography (LC) are the primary methods employed. sysydz.netnih.gov

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like many adamantane derivatives. sysydz.net

GC with Flame Ionization Detection (GC-FID) is a robust and reliable technique for quantification. biorxiv.orgnih.gov It offers a wide dynamic range and reproducible results, making it valuable for determining the concentration of target analytes in a sample. biorxiv.org However, FID provides no structural information. nih.gov

GC coupled with Mass Spectrometry (GC-MS) , particularly high-resolution systems like Orbitrap-MS , provides definitive qualitative information and confident metabolite identification. sysydz.netbiorxiv.org GC-Orbitrap-MS can identify hundreds of metabolites in complex samples like human serum. biorxiv.orgnih.gov The combination of GC-FID and GC-Orbitrap-MS in a parallel setup offers a powerful platform, leveraging the quantitative strength of FID and the high-confidence identification capabilities of HR-MS. biorxiv.orgnih.gov

Because carboxylic acids can be highly polar, their analysis by reversed-phase LC can be challenging, often requiring derivatization to improve retention and detection sensitivity or the use of specialized columns. shimadzu.comnih.gov

| Feature | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Orbitrap Mass Spectrometry (GC-Orbitrap-MS) |

| Primary Use | Quantitative analysis biorxiv.org | Qualitative analysis and identification sysydz.netnih.gov |

| Detection Principle | Measures ions produced in a flame | Measures mass-to-charge ratio of ionized molecules |

| Selectivity | Low (responds to most organic compounds) | High (provides structural information from fragmentation) |

| Sensitivity | High and reliable for quantification biorxiv.org | Superior sensitivity for identification nih.gov |

| Reproducibility | Generally high, considered robust for quantification biorxiv.org | Can have higher variability (CV%) for quantification compared to FID biorxiv.org |

| Application | Routine quantitative overview of sample composition nih.gov | Confident metabolite identification in complex samples biorxiv.org |

Computational Chemistry Approaches for Conformational Analysis and Molecular Interactions

Computational chemistry provides profound insights into the molecular properties of this compound at an atomic level, complementing experimental data.

Conformational Analysis using quantum chemical calculations, such as Density Functional Theory (DFT), allows for the determination of the most stable three-dimensional structure of the molecule. nih.govnih.gov These calculations can optimize the molecular geometry and predict vibrational frequencies (for comparison with IR and Raman spectra) and NMR chemical shifts, which helps in the detailed assignment of experimental spectra. nih.govnih.gov

Molecular Interactions are also explored using computational methods. The study of non-covalent interactions, such as hydrogen bonding between the carboxylic acid group and solvent molecules or biological receptors, is critical. nih.govresearchgate.net Molecular docking simulations can predict how adamantane derivatives bind to protein targets, providing insights into their mechanism of action. nih.govmdpi.com These models calculate binding energies and identify key interactions (e.g., hydrophobic, hydrogen bonds) between the ligand and the amino acid residues of the protein, which is fundamental for rational drug design. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Adamantane Carboxylic Acids

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For adamantane carboxylic acids and their derivatives, QSAR models are developed to predict their therapeutic or toxic effects based on calculated molecular descriptors.

These models use various descriptors to quantify the physicochemical properties of the molecules:

Topological Descriptors: Describe the atomic connectivity and shape of the molecule. nih.govnih.gov

Geometrical Descriptors: Relate to the 3D structure of the molecule, such as molecular volume. nih.govresearchgate.net

Hydrophobic Descriptors: Quantify the hydrophobicity (e.g., logP), which influences how a compound distributes between aqueous and lipid environments. researchgate.net

Electronic/Quantum Descriptors: Describe the electronic properties, such as charge distribution and orbital energies. nih.gov

Statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are used to build the QSAR models. nih.govnih.gov For adamantane derivatives, studies have shown that inhibitory activity may not correlate simply with hydrophobicity or molecular volume alone, indicating that more complex electronic and steric factors are at play. researchgate.net QSAR models help identify the key structural features that enhance activity, guiding the synthesis of more potent and specific compounds. nih.gov

| Descriptor Type | Description | Example | Relevance to Adamantane Carboxylic Acids |

| Geometrical | Describes the three-dimensional properties of the molecule. | Molecular Volume | The bulky, rigid adamantane cage's size and shape are critical for binding to target sites. researchgate.net |

| Hydrophobic | Quantifies the molecule's affinity for nonpolar environments. | logP | Influences membrane permeability and interaction with hydrophobic pockets in proteins. researchgate.net |

| Topological | Numerical representation of molecular connectivity. | Connectivity Indices | Encodes information about the branching and arrangement of the ethyl and carboxyl groups on the adamantane scaffold. nih.gov |

| Electronic | Describes the distribution of electrons in the molecule. | Dipole Moment, Atomic Charges | The polarity of the carboxylic acid group is crucial for forming hydrogen bonds and other electrostatic interactions. nih.gov |

Future Research Directions and Emerging Paradigms for 3 Ethyladamantanecarboxylic Acid

Synergistic Approaches in Synthesis and Application

The synthesis of adamantane (B196018) derivatives often involves multi-step processes. Future research could focus on developing more efficient, synergistic synthetic routes to 3-Ethyladamantanecarboxylic acid and its derivatives.

One promising approach involves the integration of C-H activation and functionalization steps. Conventional methods often rely on the pre-functionalization of the adamantane core. researchgate.net By contrast, direct, selective C-H activation at the 3-position for ethylation, followed by carboxylation, could significantly streamline the synthesis. This could be achieved through the development of novel catalytic systems that can distinguish between the different positions on the adamantane scaffold.

Furthermore, the inherent properties of the adamantane cage can be leveraged in synergistic applications. The rigid scaffold provides a well-defined three-dimensional structure that can be used to orient functional groups in a precise manner. researchgate.net This opens up possibilities for creating multifunctional molecules where the 3-ethyl group and the carboxylic acid moiety, potentially in concert with other appended groups, act synergistically. For instance, the ethyl group could serve as a lipophilic anchor to enhance membrane permeability, while the carboxylic acid engages with a specific biological target.

Future synthetic strategies could also explore the concept of "click chemistry" and other orthogonal ligation methods to attach various functionalities to the this compound core. researchgate.net This modular approach would allow for the rapid generation of a library of derivatives for screening in various applications, from drug discovery to materials science.

Exploration of Novel Biological Targets and Therapeutic Modalities

Adamantane derivatives have a rich history in medicinal chemistry, with compounds like amantadine (B194251) and memantine (B1676192) being notable examples. nih.govwikipedia.org The unique physicochemical properties of the adamantane cage, including its lipophilicity and rigidity, make it an attractive scaffold for drug design. nih.gov Future research on this compound should explore its potential to interact with a wide range of novel biological targets.

The introduction of an ethyl group at the 3-position could subtly alter the binding affinity and selectivity of the molecule compared to other adamantane carboxylic acids. This modification could be key to targeting specific enzyme active sites or receptor binding pockets. For instance, adamantane derivatives have been investigated as inhibitors of enzymes like diacylglycerol acyltransferase 1 (DGAT1), which is involved in obesity and diabetes. nih.govbohrium.com The specific substitution pattern of this compound could be optimized to enhance its inhibitory activity against such enzymes.

Moreover, the adamantane scaffold has been utilized to develop agents targeting various ion channels and central nervous system receptors. nih.gov The carboxylic acid group of this compound could act as a key interacting moiety, while the ethyl-adamantane body provides the necessary steric bulk and lipophilicity to modulate the activity of these targets.

The exploration of novel therapeutic modalities for this compound could also extend to its use as a carrier for other therapeutic agents. The lipophilic adamantane core can facilitate the transport of drugs across biological membranes, including the blood-brain barrier. nih.govpensoft.net The carboxylic acid handle provides a convenient point of attachment for conjugating other drugs, potentially leading to targeted delivery and improved therapeutic indices.

Table 1: Potential Biological Targets for this compound Derivatives

| Target Class | Specific Examples | Potential Therapeutic Area |

| Enzymes | Diacylglycerol acyltransferase 1 (DGAT1), 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) | Metabolic Disorders, Inflammation |

| Ion Channels | NMDA Receptors, M2 Proton Channel | Neurological Disorders, Antiviral |

| G-Protein Coupled Receptors (GPCRs) | Cannabinoid Receptors, Opioid Receptors | Pain, Inflammation, Neurological Disorders |

| Nuclear Receptors | Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs) | Cancer, Metabolic Disorders |

Innovative Design of Functional Materials with Tailored Properties

The rigid and thermally stable nature of the adamantane cage makes it an excellent building block for the creation of advanced functional materials. researchgate.netwikipedia.org The bifunctional nature of this compound, with its lipophilic ethyl-adamantane part and its polar carboxylic acid group, offers unique opportunities for the design of materials with tailored properties.

In the realm of polymer chemistry, this compound could be used as a monomer or a cross-linking agent to create polymers with enhanced thermal stability, mechanical strength, and specific surface properties. wikipedia.org The bulky ethyl-adamantane group can increase the free volume within the polymer matrix, potentially leading to materials with high gas permeability or low dielectric constants.

Furthermore, the self-assembly of this compound derivatives could lead to the formation of novel supramolecular structures. The carboxylic acid can participate in hydrogen bonding networks, while the ethyl-adamantane groups can engage in van der Waals interactions. By tuning the molecular structure, it may be possible to create well-defined nanostructures such as nanotubes, vesicles, or liquid crystals. These materials could find applications in areas such as sensing, catalysis, and encapsulation.

The incorporation of this compound into dendrimers and other nanomaterials is another promising avenue. nih.gov Adamantane-based dendrimers have been explored for drug delivery applications. nih.gov The ethyl group could modulate the packing and solubility of these dendrimers, while the carboxylic acid provides a handle for attaching imaging agents or targeting ligands.

Table 2: Potential Applications of this compound in Materials Science

| Material Type | Potential Properties | Potential Applications |

| Polymers | High thermal stability, mechanical strength, controlled surface energy | High-performance plastics, coatings, membranes |

| Supramolecular Assemblies | Ordered nanostructures, responsive materials | Sensors, catalysts, drug delivery systems |

| Dendrimers | Controlled architecture, multivalency | Drug delivery, imaging, catalysis |

| Liquid Crystals | Anisotropic properties, electro-optical switching | Displays, optical sensors |

Bioremediation Enhancements and Environmental Impact Mitigation Strategies

The environmental fate of persistent organic pollutants is a significant concern. While there is limited specific data on the environmental impact and bioremediation of this compound, the general properties of adamantane suggest that it may be persistent in the environment. A safety data sheet for adamantane indicates that it is very toxic to aquatic life with long-lasting effects. carlroth.com

Future research should focus on understanding the environmental behavior of this compound, including its persistence, bioaccumulation potential, and toxicity. This knowledge is crucial for developing effective risk assessment and mitigation strategies.

In terms of bioremediation, research could explore the potential of microorganisms to degrade this compound. This would involve isolating and characterizing microbial strains capable of metabolizing adamantane-based compounds. The presence of the ethyl and carboxylic acid groups might provide initial points of enzymatic attack, potentially making it more amenable to biodegradation than the parent adamantane.

Another approach could be the development of advanced oxidation processes (AOPs) for the degradation of this compound in contaminated water or soil. These processes, which involve the generation of highly reactive hydroxyl radicals, have been shown to be effective in breaking down a wide range of persistent organic pollutants.

Furthermore, the design of "greener" synthetic routes for this compound and its derivatives, which minimize the use of hazardous reagents and solvents, would be a crucial step in mitigating its potential environmental impact from the outset.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.